Nα-(2,4,6-三异丙基苯磺酰基)-O-(叔丁基二苯甲硅烷基)-pros-甲基-L-组氨酸醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

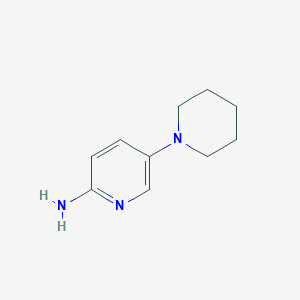

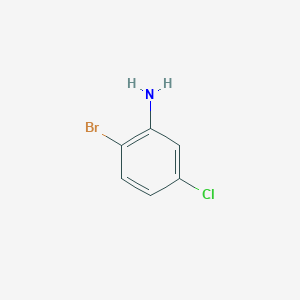

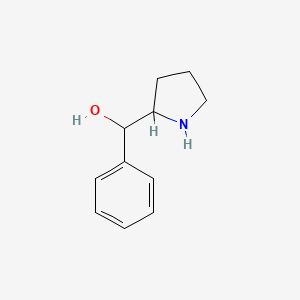

The synthesis of complex molecules often involves the use of protected intermediates to allow for selective reactions at specific sites of the molecule. In the case of the synthesis of marine natural products, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a precursor to pyrrole-imidazole alkaloids, solid-phase synthesis techniques are employed. Starting from Fmoc/Pmc-protected L-homoarginine, the synthesis is carried out in a stepwise fashion, allowing for the introduction of various functional groups in a controlled manner . This approach is indicative of the methods that might be used in the synthesis of Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol, where protecting groups such as tert-butyldiphenylsilyl could be used to protect the alcohol functionality during the introduction of the triisopropylbenzenesulfonyl group at the nitrogen atom of the histidine derivative.

Molecular Structure Analysis

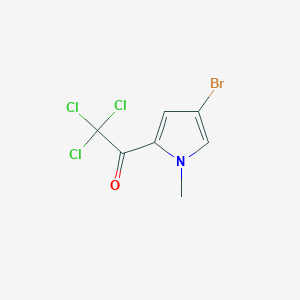

The molecular structure of compounds like Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is characterized by the presence of multiple functional groups and chiral centers. The tert-butyldiphenylsilyl group is a common silyl ether protecting group used to protect alcohols, while the triisopropylbenzenesulfonyl group is a sulfonyl-based protecting group for amines. The presence of these groups in the molecule suggests a complex three-dimensional structure that could influence its reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactivity of histidine derivatives is often explored in the context of catalysis. For instance, artificial acylases derived from L-histidine, such as those containing the Nalpha-(2,4,6-Triisopropylbenzenesulfonyl) group, have been shown to catalyze the kinetic resolution of racemic alcohols. These catalysts demonstrate the ability to differentiate between enantiomers of secondary alcohols, leading to the selective formation of optically active isobutyrates and alcohols. The sulfonamidyl group of the catalyst is crucial for the formation of hydrogen bonding interactions with the substrate, which is essential for high levels of enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol are influenced by its molecular structure. The bulky protecting groups confer steric hindrance, which can affect the solubility and stability of the compound. The presence of a chiral center derived from natural L-histidine suggests that the compound may exist in optically active forms, which could be separated and characterized using techniques such as chiral chromatography. The specific interactions between the sulfonamidyl group and substrates in catalytic processes also imply that the compound may have unique binding properties that could be exploited in synthetic applications .

科学研究应用

外消旋醇的动力学拆分

Nα-(2,4,6-三异丙基苯磺酰基)-O-(叔丁基二苯甲硅烷基)-pros-甲基-L-组氨酸醇用于外消旋醇的动力学拆分。它充当人工酰基化酶,催化不对称酰化并生成旋光活性异丁酸酯和醇。这一过程突出了其在对映选择性合成中的潜力,对映选择性合成是药物化学中创建特定药物形式或手性化合物的关键方面(Kosugi, Akakura, & Ishihara, 2007)。

人工酰基化酶的合理设计

该化合物一直是极简人工酰基化酶合理设计研究的重点。其重要性在于其简单性和仅存在一个手性碳,该手性碳源自天然 L-组氨酸。它用于外消旋仲醇的动力学酰化,证明了其在有机合成和催化中的多功能性(Ishihara, Kosugi, & Akakura, 2004)。

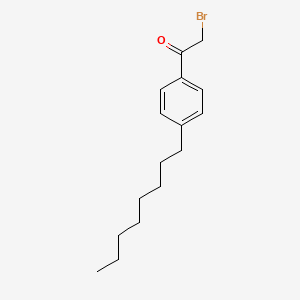

催化非对映选择性多环化

该化合物还可用于均(多异戊二烯基)芳烃类似物的催化非对映选择性多环化。此过程涉及复杂分子结构的形成,这在开发新材料或药物中可能很重要(Uyanik, Ishihara, & Yamamoto, 2006)。

蛋白质结合和转运

在更广泛的背景下,相关化合物已被用于创建与组氨酸标签蛋白结合的试剂。该应用在蛋白质分离和操作方面对于生物化学和分子生物学至关重要,说明了此类化合物在生命科学研究中的效用(Xu 等,2004)。

属性

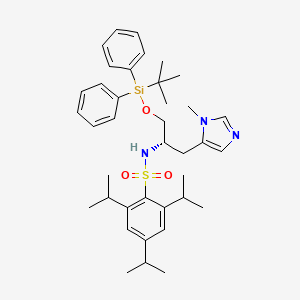

IUPAC Name |

N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-31(23-32-24-39-26-41(32)10)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,31,40H,23,25H2,1-10H3/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQMRAGSDVXWEV-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458221 |

Source

|

| Record name | Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |

CAS RN |

787554-04-5 |

Source

|

| Record name | Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)